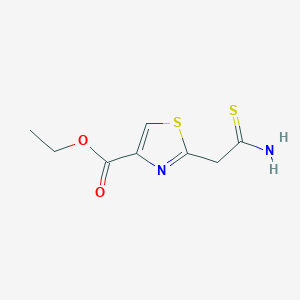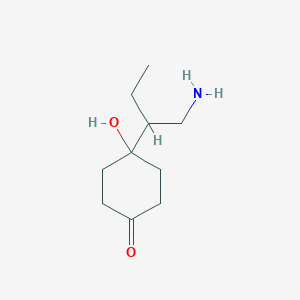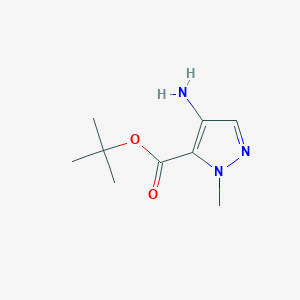
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate typically involves the condensation of a thiazole derivative with an appropriate carbamothioylmethyl precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur atom in a five-membered ring and share similar chemical properties.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole are structurally related and exhibit comparable reactivity.
Uniqueness
Ethyl 2-(carbamothioylmethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both carbamothioyl and ester functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and specific interactions not commonly observed in simpler thiazole or thiophene derivatives.
Propiedades
Fórmula molecular |
C8H10N2O2S2 |
|---|---|
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
ethyl 2-(2-amino-2-sulfanylideneethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10N2O2S2/c1-2-12-8(11)5-4-14-7(10-5)3-6(9)13/h4H,2-3H2,1H3,(H2,9,13) |
Clave InChI |
LOYDSXHILZRQOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)


